MSX-130

Description

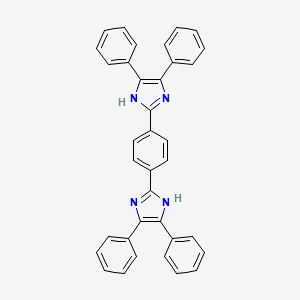

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H26N4/c1-5-13-25(14-6-1)31-32(26-15-7-2-8-16-26)38-35(37-31)29-21-23-30(24-22-29)36-39-33(27-17-9-3-10-18-27)34(40-36)28-19-11-4-12-20-28/h1-24H,(H,37,38)(H,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRQQXYFSWSAIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C4=NC(=C(N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H26N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MSX-130: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

MSX-130 is a small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4 receptor, and its cognate ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12), play a critical role in tumor progression, including metastasis, angiogenesis, and the survival of cancer cells. Overexpression of CXCR4 is observed in a wide variety of cancers, including breast, prostate, lung, and pancreatic cancer, and is often correlated with poor prognosis. This compound exerts its anti-cancer effects by competitively binding to CXCR4, thereby inhibiting the downstream signaling cascades initiated by the SDF-1/CXCL12 ligand. This guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, including its effects on key signaling pathways, and provides detailed experimental protocols for its study.

Core Mechanism of Action: CXCR4 Antagonism

The primary mechanism of action of this compound is the competitive inhibition of the CXCR4 receptor.[1] By binding to CXCR4, this compound blocks the interaction of the receptor with its ligand, SDF-1/CXCL12.[1] This disruption of the SDF-1/CXCR4 signaling axis is the foundational step that leads to the anti-cancer effects of this compound. The inhibition of this signaling pathway has been shown to impede cancer cell migration, reduce tumor growth, and potentially enhance the efficacy of other chemotherapeutic agents.[1]

The SDF-1/CXCR4 Signaling Axis in Cancer

The SDF-1/CXCR4 axis is a key mediator of intercellular communication within the tumor microenvironment. Cancer cells that overexpress CXCR4 are drawn to tissues and organs that secrete high levels of SDF-1, a process that is central to organ-specific metastasis. Upon SDF-1 binding, CXCR4 activates several downstream signaling pathways that promote cell survival, proliferation, and migration.

References

An In-Depth Technical Guide to the CXCR4 Antagonist MSX-130 and its Impact on Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor (GPCR) that, with its endogenous ligand CXCL12 (stromal cell-derived factor-1 or SDF-1), plays a critical role in numerous physiological processes. These include immune cell trafficking, hematopoiesis, and embryonic development. However, the dysregulation of the CXCL12/CXCR4 signaling axis is heavily implicated in the pathology of various diseases, most notably in cancer metastasis, where it guides cancer cells to organs with high CXCL12 expression, and in HIV-1 entry into host cells.[1][2] This central role in disease progression has made CXCR4 a prime target for therapeutic intervention.

MSX-130 is a small molecule antagonist of CXCR4.[2][3][4] As an inhibitor of the CXCL12/CXCR4 axis, this compound holds potential as a therapeutic agent, particularly in oncology, by impeding the metastatic spread of tumor cells. This technical guide provides a comprehensive overview of the CXCR4 signaling pathway and the inhibitory mechanisms of this compound, including detailed experimental protocols for its characterization and available quantitative data.

The CXCR4 Signaling Cascade

Upon binding of its ligand CXCL12, CXCR4 activates a complex network of intracellular signaling pathways. These can be broadly categorized into G-protein dependent and G-protein independent pathways, both of which culminate in cellular responses such as chemotaxis, proliferation, and survival.

G-Protein Dependent Signaling

The primary signaling mechanism of CXCR4 is mediated through its coupling to heterotrimeric G-proteins, predominantly of the Gαi family. This initiates a cascade of downstream events:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Phospholipase C (PLC) Pathway and Calcium Mobilization: The Gβγ subunits activate Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering a rapid release of stored calcium (Ca2+) into the cytoplasm. This calcium influx is a critical second messenger in cell migration.

-

PI3K/Akt Pathway: The Gβγ subunits also activate phosphoinositide 3-kinase (PI3K), leading to the activation of Akt. The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and migration.

-

MAPK/ERK Pathway: The CXCR4 signaling cascade also activates the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK) cascade (Ras-Raf-MEK-ERK). Phosphorylation of ERK1/2 is a key event that promotes cell proliferation and migration.

G-Protein Independent Signaling

CXCR4 can also signal through pathways that are independent of G-protein activation:

-

β-Arrestin Recruitment: Following ligand binding and phosphorylation by G-protein coupled receptor kinases (GRKs), CXCR4 recruits β-arrestins (β-arrestin 1 and 2). This recruitment is a key step in receptor desensitization and internalization. Beyond this classical role, β-arrestins can also act as signal transducers, scaffolding components of the MAPK pathway and contributing to ERK activation.

-

JAK/STAT Pathway: CXCR4 activation can lead to the recruitment and activation of Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs). Activated STATs translocate to the nucleus and regulate the expression of genes involved in cell survival and proliferation.

The following diagram illustrates the major signaling pathways initiated by the activation of the CXCR4 receptor.

Mechanism of Action of this compound

This compound functions as a competitive antagonist of the CXCR4 receptor. By binding to CXCR4, it prevents the interaction between the receptor and its natural ligand, CXCL12. This blockade inhibits the conformational changes in the receptor necessary for the activation of downstream signaling cascades. Consequently, this compound is expected to attenuate all major CXCR4-mediated cellular responses, including G-protein dependent pathways like calcium mobilization and ERK phosphorylation, as well as G-protein independent pathways, leading to an overall reduction in cell migration, proliferation, and survival.

The following diagram illustrates the inhibitory effect of this compound on the initial steps of CXCR4 signaling.

Quantitative Analysis of this compound Activity

While this compound is documented as a CXCR4 antagonist, publicly available quantitative data on its specific inhibitory potency (e.g., IC50, EC50) for various signaling pathways are limited. The primary literature from the discovery of this compound would contain this information, but is not readily accessible. Vendor-supplied information often lists biological activity as "To Be Determined". The tables below are structured to present such data once it becomes available through further research.

Table 1: Inhibition of CXCL12-Induced Calcium Mobilization by this compound

| Cell Line | Assay Type | Ligand Concentration (CXCL12) | This compound IC50 | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 2: Inhibition of CXCL12-Induced ERK Phosphorylation by this compound

| Cell Line | Assay Type | Ligand Concentration (CXCL12) | This compound IC50 | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 3: Inhibition of CXCL12-Induced Cell Migration by this compound

| Cell Line | Assay Type | Ligand Concentration (CXCL12) | % Inhibition at a given this compound Conc. | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 4: Inhibition of CXCL12-Induced β-Arrestin Recruitment by this compound

| Cell Line | Assay Type | Ligand Concentration (CXCL12) | This compound IC50 | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Key Experimental Protocols

The characterization of a CXCR4 antagonist like this compound involves a series of in vitro assays to determine its efficacy in blocking the various downstream effects of CXCL12 binding. Below are detailed protocols for the key experiments.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit the CXCL12-induced release of intracellular calcium.

Principle: CXCR4 activation by CXCL12 leads to a transient increase in intracellular calcium, which can be detected by a calcium-sensitive fluorescent dye. An antagonist will block this response.

Materials:

-

CXCR4-expressing cells (e.g., Jurkat T-cells, or a recombinant cell line like CHO or HEK293 stably expressing CXCR4)

-

Fluo-4 AM or other suitable calcium-sensitive dye

-

Recombinant human CXCL12

-

This compound

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

96- or 384-well black, clear-bottom microplates

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Protocol:

-

Cell Preparation:

-

Culture CXCR4-expressing cells to the appropriate density.

-

Harvest cells and resuspend in assay buffer.

-

Load cells with Fluo-4 AM according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

-

Wash the cells to remove excess dye and resuspend in assay buffer.

-

Plate the cells into the microplate.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound in assay buffer.

-

Prepare a solution of CXCL12 at a concentration that elicits a submaximal response (e.g., EC80).

-

-

Assay Procedure:

-

Pre-incubate the cells with the various concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at room temperature.

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Automatically inject the CXCL12 solution into the wells.

-

Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).

-

-

Data Analysis:

-

The change in fluorescence (peak minus baseline) represents the calcium response.

-

Plot the calcium response against the concentration of this compound.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal CXCL12-induced calcium response.

-

The following diagram outlines the workflow for the calcium mobilization assay.

ERK Phosphorylation Assay (Western Blot)

This assay determines the effect of this compound on the CXCL12-induced phosphorylation of ERK1/2.

Principle: Activation of the MAPK pathway by CXCL12 results in the phosphorylation of ERK1/2. This can be detected by Western blotting using antibodies specific for the phosphorylated form of ERK. An antagonist will reduce the level of phosphorylated ERK.

Materials:

-

CXCR4-expressing cells

-

Recombinant human CXCL12

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and Western blotting equipment

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment:

-

Culture cells to near confluency.

-

Serum-starve the cells overnight to reduce basal ERK phosphorylation.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with CXCL12 (at a concentration known to induce robust ERK phosphorylation) for a short period (e.g., 5-15 minutes).

-

-

Lysate Preparation:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Data Analysis:

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to ensure equal protein loading.

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-ERK signal to the total-ERK signal for each sample.

-

Plot the normalized phospho-ERK levels against the concentration of this compound to determine the inhibitory effect.

-

The workflow for the ERK phosphorylation Western blot is depicted below.

β-Arrestin Recruitment Assay (BRET)

This assay measures the ability of this compound to block the CXCL12-induced recruitment of β-arrestin to CXCR4.

Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to monitor the proximity of two proteins. CXCR4 is fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin is fused to a BRET acceptor (e.g., a variant of GFP). Ligand-induced recruitment of β-arrestin to the receptor brings the donor and acceptor into close proximity, resulting in an increase in the BRET signal. An antagonist will prevent this increase.

Materials:

-

HEK293 cells or other suitable cell line

-

Expression vectors for CXCR4-Rluc and β-arrestin-GFP (or similar BRET pair)

-

Transfection reagent

-

Recombinant human CXCL12

-

This compound

-

BRET substrate (e.g., coelenterazine h)

-

White, 96-well microplates

-

Luminometer capable of simultaneous dual-emission detection

Protocol:

-

Cell Transfection:

-

Co-transfect cells with the CXCR4-Rluc and β-arrestin-GFP constructs.

-

Plate the transfected cells into the white microplate and allow them to grow for 24-48 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound.

-

Prepare a solution of CXCL12.

-

Pre-treat the cells with this compound or vehicle for 15-30 minutes.

-

-

BRET Measurement:

-

Add the BRET substrate to the wells.

-

Immediately after adding the substrate, add CXCL12 to the appropriate wells.

-

Measure the luminescence at the donor and acceptor emission wavelengths.

-

-

Data Analysis:

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Subtract the BRET ratio of vehicle-treated cells to obtain the net BRET.

-

Plot the net BRET against the concentration of this compound to determine the IC50 value for the inhibition of β-arrestin recruitment.

-

The following diagram shows the logical relationship in a BRET assay.

Cell Migration Assay (Transwell)

This assay is used to assess the ability of this compound to inhibit the chemotactic migration of cells towards a CXCL12 gradient.

Principle: The Transwell assay, or Boyden chamber assay, uses a porous membrane to separate two compartments. Cells are placed in the upper chamber, and a chemoattractant (CXCL12) is placed in the lower chamber. Cells migrate through the pores towards the chemoattractant. An antagonist will inhibit this migration.

Materials:

-

CXCR4-expressing migratory cells (e.g., cancer cell lines, lymphocytes)

-

Transwell inserts with appropriate pore size (e.g., 8.0 µm) for 24-well plates

-

Recombinant human CXCL12

-

This compound

-

Serum-free medium

-

Staining solution (e.g., Crystal Violet or a fluorescent dye)

Protocol:

-

Assay Setup:

-

Add serum-free medium containing CXCL12 to the lower wells of the 24-well plate.

-

Add serum-free medium without CXCL12 to control wells.

-

-

Cell Preparation and Treatment:

-

Harvest cells and resuspend them in serum-free medium.

-

Pre-incubate a portion of the cells with various concentrations of this compound for 30-60 minutes.

-

-

Migration:

-

Add the cell suspension (treated with this compound or vehicle) to the upper chamber of the Transwell inserts.

-

Place the inserts into the wells containing CXCL12.

-

Incubate for a period sufficient for cell migration (e.g., 4-24 hours), depending on the cell type.

-

-

Quantification:

-

Remove the inserts and wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet.

-

Elute the stain and measure the absorbance, or count the stained cells under a microscope.

-

-

Data Analysis:

-

Calculate the percentage of migration inhibition by this compound compared to the migration towards CXCL12 alone.

-

The following diagram illustrates the workflow of a Transwell migration assay.

Conclusion

This compound is a small molecule antagonist of the CXCR4 receptor, a key player in cancer metastasis and other diseases. By competitively inhibiting the binding of CXCL12, this compound effectively blocks the downstream signaling pathways that drive cell migration, proliferation, and survival. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of this compound and other CXCR4 antagonists. While specific quantitative data for this compound's potency against various signaling readouts is not widely available in the public domain, the provided assay methodologies will enable researchers to generate this critical data. Further investigation into the precise inhibitory profile of this compound is warranted to fully elucidate its therapeutic potential.

References

The Biological Function of CXCR4 in Metastasis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor that, along with its primary ligand CXCL12 (also known as stromal cell-derived factor-1 or SDF-1), plays a critical role in a variety of physiological processes, including embryogenesis, hematopoiesis, and immune cell trafficking.[1][2] However, a growing body of evidence has implicated the CXCR4/CXCL12 signaling axis in the pathological progression of numerous cancers.[3][4] Aberrant overexpression of CXCR4 on the surface of tumor cells is a key driver of metastasis, the process by which cancer cells spread from the primary tumor to distant organs, which is the primary cause of cancer-related mortality.[5] This technical guide provides a comprehensive overview of the biological function of CXCR4 in metastasis, detailing its signaling pathways, its role in key metastatic steps, and its clinical significance. It also provides detailed experimental protocols for studying CXCR4 function and quantitative data on its expression and prognostic value in various cancers.

The CXCR4/CXCL12 Axis in Metastasis

The CXCR4/CXCL12 axis is a critical mediator of organ-specific metastasis. High levels of CXCL12 are expressed in common sites of metastasis, such as the bone marrow, lungs, liver, and lymph nodes. Cancer cells that overexpress CXCR4 are chemotactically drawn to these CXCL12-rich microenvironments. This directed migration is a fundamental step in the metastatic cascade.

Upon binding of CXCL12 to CXCR4, a cascade of intracellular signaling pathways is initiated, promoting cell survival, proliferation, migration, and invasion. These pathways are crucial for multiple stages of metastasis, from local invasion and intravasation into the bloodstream or lymphatic system, to extravasation and colonization of distant organs.

Core Signaling Pathways

The binding of CXCL12 to CXCR4 activates several divergent downstream signaling pathways that are central to its pro-metastatic functions.

G-protein Dependent Signaling

As a G-protein coupled receptor, CXCR4 primarily signals through the Gαi subunit of heterotrimeric G-proteins. Upon ligand binding, Gαi dissociates from the Gβγ subunits, initiating multiple downstream cascades:

-

PI3K/Akt Pathway: The Gβγ subunit activates phosphoinositide 3-kinase (PI3K), leading to the activation of the serine/threonine kinase Akt. Activated Akt promotes cell survival by inhibiting apoptosis and stimulates cell proliferation and migration.

-

MAPK/ERK Pathway: The Gαi subunit can activate the Ras-Raf-MEK-ERK signaling cascade, also known as the MAPK pathway. This pathway is a key regulator of cell proliferation, differentiation, and survival.

-

PLC/IP3/Ca2+ Pathway: The Gβγ subunit can also activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a critical second messenger that influences various cellular processes, including cell migration.

G-protein Independent Signaling

CXCR4 can also signal independently of G-proteins:

-

JAK/STAT Pathway: CXCR4 activation can lead to the recruitment and activation of Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs). STAT proteins then translocate to the nucleus to regulate the expression of genes involved in cell survival and proliferation.

Caption: CXCR4 Signaling Pathways in Metastasis.

Role of CXCR4 in Key Metastatic Processes

The activation of CXCR4 signaling pathways directly contributes to the essential steps of the metastatic cascade:

-

Cancer Cell Migration and Invasion: CXCR4 signaling promotes the cytoskeletal rearrangements necessary for cell motility. It also induces the expression and secretion of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, facilitating invasion into surrounding tissues and blood vessels.

-

Epithelial-Mesenchymal Transition (EMT): The CXCR4/CXCL12 axis can induce EMT, a process where epithelial cancer cells acquire a more migratory and invasive mesenchymal phenotype.

-

Angiogenesis: CXCR4 signaling can promote the formation of new blood vessels (angiogenesis) by stimulating the release of pro-angiogenic factors like vascular endothelial growth factor (VEGF).

-

Cancer Stem Cells (CSCs): CXCR4 is often expressed on cancer stem cells, a subpopulation of tumor cells with self-renewal capabilities that are thought to drive metastasis and relapse. The CXCR4/CXCL12 axis helps guide these CSCs to metastatic niches.

-

Therapeutic Resistance: CXCR4 signaling can contribute to resistance to chemotherapy and radiotherapy by promoting cell survival and DNA repair mechanisms.

Quantitative Data on CXCR4 Expression and Prognosis

Numerous studies have demonstrated a strong correlation between CXCR4 overexpression and poor prognosis in various cancers. The following tables summarize key quantitative data from meta-analyses.

Table 1: Association of CXCR4 Overexpression with Clinicopathological Features in Lung Cancer

| Feature | Odds Ratio (OR) | 95% Confidence Interval (CI) |

| Lymph Node Metastasis | 3.79 | 2.15 - 6.68 |

| Distant Metastasis | 3.67 | 1.84 - 7.32 |

| Advanced Tumor Stage | 2.78 | 1.77 - 4.39 |

Data from a meta-analysis of 24 studies involving 2,037 lung cancer patients.

Table 2: Prognostic Significance of CXCR4 Overexpression in Cancer (Overall Survival)

| Cancer Type | Hazard Ratio (HR) | 95% Confidence Interval (CI) |

| All Cancers (pooled) | 1.94 | 1.71 - 2.20 |

| Lung Cancer | 1.63 | 1.16 - 2.30 |

| Breast Cancer | 1.65 | 1.34 - 2.03 |

| Pancreatic Cancer (related to faster progression) | 4.0 | 1.5 - 10.5 |

Data compiled from multiple meta-analyses.

Table 3: CXCR4 Expression in Pancreatic Cancer and its Correlation with Metastasis

| Tissue Type | CXCR4 Expression (%) |

| Normal Pancreatic Tissue | 18.3% |

| Pancreatic Cancer Tissue | 56.7% |

| Surrounding Lymph Nodes | 53.3% |

CXCR4 expression was significantly associated with lymph node metastasis (P=0.001) and advanced tumor stage (P=0.031).

Detailed Experimental Protocols

To facilitate research into the role of CXCR4 in metastasis, this section provides detailed protocols for key in vitro and in vivo assays.

Transwell Migration Assay

This assay measures the chemotactic migration of cancer cells towards a CXCL12 gradient.

Caption: Workflow for a Transwell Migration Assay.

Materials:

-

24-well Transwell plates with inserts (8.0 µm pore size)

-

CXCR4-expressing cancer cells

-

Serum-free cell culture medium

-

Recombinant human CXCL12

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% crystal violet)

Protocol:

-

Cell Preparation: Culture CXCR4-expressing cells to 70-80% confluency. The day before the assay, starve the cells by incubating them in serum-free medium for 12-24 hours. On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

Assay Setup:

-

In the lower wells of the 24-well plate, add 600 µL of serum-free medium containing the desired concentration of CXCL12 (e.g., 100 ng/mL). Include a negative control well with serum-free medium only.

-

Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of the Transwell inserts.

-

-

Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized for the specific cell line.

-

Staining and Quantification:

-

After incubation, carefully remove the Transwell inserts from the plate.

-

Use a cotton swab to gently remove the non-migrated cells from the inside of the insert.

-

Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with 0.1% crystal violet for 10 minutes.

-

Gently wash the inserts with water to remove excess stain and allow them to air dry.

-

Visualize and count the migrated cells on the underside of the membrane using an inverted microscope.

-

Matrigel Invasion Assay

This assay is similar to the migration assay but includes a layer of Matrigel, an extracellular matrix protein mixture, to assess the invasive capacity of cancer cells.

Protocol:

-

Preparation of Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium (typically a 1:3 dilution). Add 50 µL of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 1 hour to allow it to solidify.

-

Cell Seeding and Incubation: Follow steps 1-3 of the Transwell Migration Assay protocol, seeding the cells on top of the solidified Matrigel. The incubation time for invasion assays is typically longer, from 24-48 hours.

-

Staining and Quantification: Follow step 4 of the Transwell Migration Assay protocol.

In Vivo Metastasis Model (Tail Vein Injection)

This model assesses the ability of cancer cells to form metastatic tumors in distant organs after being introduced into the bloodstream.

Caption: Workflow for an In Vivo Metastasis Model.

Materials:

-

CXCR4-expressing cancer cells (often engineered to express a reporter gene like luciferase for in vivo imaging)

-

Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

-

Sterile PBS

-

Insulin syringes

Protocol:

-

Cell Preparation: Culture the cancer cells to sub-confluency. Harvest the cells and wash them with sterile PBS. Resuspend the cells in sterile PBS at a concentration of, for example, 1 x 10^6 cells per 100 µL.

-

Injection: Anesthetize the mice. Inject 100 µL of the cell suspension into the lateral tail vein of each mouse.

-

Monitoring: Monitor the mice regularly for signs of tumor development and metastasis. If using luciferase-expressing cells, perform bioluminescent imaging at regular intervals to track tumor growth and dissemination.

-

Endpoint Analysis: At a predetermined endpoint (e.g., after a specific number of weeks or when mice show signs of morbidity), euthanize the mice. Harvest organs of interest (e.g., lungs, liver, bone) and fix them in formalin.

-

Metastasis Quantification: Analyze the harvested organs for the presence and extent of metastatic tumors. This can be done through histological analysis (e.g., H&E staining) or by quantifying the reporter gene expression (e.g., qPCR for luciferase).

Conclusion and Future Directions

The CXCR4/CXCL12 signaling axis is a master regulator of cancer metastasis, influencing a multitude of cellular processes that are essential for tumor cell dissemination and colonization of distant organs. Its overexpression is a strong indicator of poor prognosis in a wide range of cancers. The detailed understanding of its biological function and the availability of robust experimental models have paved the way for the development of CXCR4-targeted therapies. Several CXCR4 antagonists are currently in clinical trials, showing promise in inhibiting metastasis and sensitizing tumors to conventional therapies. Future research will likely focus on refining these therapeutic strategies, identifying predictive biomarkers for patient selection, and exploring combination therapies to overcome resistance mechanisms. The continued investigation of the intricate roles of CXCR4 in the tumor microenvironment will undoubtedly lead to novel and more effective anti-cancer treatments.

References

- 1. mdpi.com [mdpi.com]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]

- 3. CXCR4 in breast cancer: oncogenic role and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CXCR4 Regulates the Early Extravasation of Metastatic Tumor Cells In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CXCR4 over-expression and survival in cancer: A system review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Effects of CXCR4 Inhibition by MSX-130

Disclaimer: Publicly available biological data for the specific molecule MSX-130 is limited. This guide details the established and anticipated downstream effects of CXCR4 inhibition based on the known mechanisms of the CXCL12/CXCR4 axis and data from well-characterized CXCR4 antagonists such as Plerixafor (AMD3100) and MSX-122. All quantitative data and experimental outcomes presented herein are derived from studies on these analogous compounds and should be considered representative for a potent CXCR4 antagonist.

Executive Summary

The C-X-C chemokine receptor type 4 (CXCR4), upon binding its sole endogenous ligand CXCL12 (stromal cell-derived factor-1 or SDF-1), activates critical signaling pathways that regulate cell trafficking, survival, and proliferation. Dysregulation of the CXCL12/CXCR4 axis is implicated in the pathology of numerous diseases, most notably in cancer metastasis and inflammation. Consequently, CXCR4 has emerged as a high-value therapeutic target.

This compound is a small molecule antagonist designed to inhibit the CXCR4 receptor. By competitively binding to CXCR4, this compound is expected to block CXCL12-mediated signal transduction, leading to the attenuation of downstream cellular responses. This technical guide provides an in-depth overview of the core signaling cascades affected by CXCR4 inhibition, presents quantitative data from analogous inhibitors, details key experimental protocols for assessing inhibitor efficacy, and visualizes the underlying molecular and experimental frameworks.

The CXCL12/CXCR4 Signaling Axis

CXCR4 is a G-protein coupled receptor (GPCR) that, upon CXCL12 binding, triggers the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits. This initiates multiple parallel downstream signaling cascades.[1]

-

Gαi-Mediated Pathway: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Gβγ-Mediated Pathways: The liberated Gβγ dimer activates key enzymes including:

-

Phospholipase C (PLC): PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of Ca²⁺ from the endoplasmic reticulum, leading to a transient increase in intracellular calcium concentration.

-

Phosphoinositide 3-kinase (PI3K): PI3K activation leads to the phosphorylation and activation of Akt (Protein Kinase B), a central node in cell survival and proliferation signaling.

-

-

MAPK/ERK Pathway: CXCR4 activation also robustly stimulates the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which regulate transcription and cell proliferation.[2]

Inhibition of CXCR4 by an antagonist like this compound is designed to prevent these initial activation steps, thereby blocking all subsequent downstream signaling and the associated pathophysiological outcomes, such as chemotaxis, tumor cell migration, and survival.[3][4]

Caption: CXCR4 signaling and the inhibitory action of this compound.

Quantitative Data on Downstream Effects

The efficacy of a CXCR4 antagonist is quantified by its ability to inhibit specific ligand-induced cellular and molecular events. The following tables summarize key performance indicators for the well-characterized CXCR4 antagonists MSX-122 and Plerixafor (AMD3100).

Table 1: Inhibitory Potency of CXCR4 Antagonists

This table outlines the half-maximal inhibitory concentrations (IC₅₀) against key CXCR4-mediated functions.

| Antagonist | Assay Type | Target/Cell Line | IC₅₀ Value | Reference |

| MSX-122 | cAMP Modulation | - | ~10 nM | [5] |

| Plerixafor | CXCR4 Binding | CCRF-CEM Cells | 44 nM | |

| Plerixafor | CXCL12-mediated Chemotaxis | CCRF-CEM Cells | 5.7 nM | |

| Plerixafor | SDF-1 mediated GTP-binding | - | 27 nM | |

| Plerixafor | SDF-1 mediated Calcium Flux | - | 572 nM |

Table 2: Functional Effects of CXCR4 Antagonists on Cancer Cell Lines

This table details the impact of CXCR4 inhibition on critical cancer-related phenotypes like migration, invasion, and proliferation.

| Antagonist | Cancer Cell Line | Assay | Concentration | Result | Reference |

| MSX-122 | MDA-MB-231 (Breast) | Invasion | 100 nM | 78% inhibition | |

| Plerixafor | U2OS (Osteosarcoma) | Invasion | 300 nM | 75% inhibition | |

| Plerixafor | PC-3 (Prostate) | Tumor Growth (in vivo) | 5 mg/kg | Significant reduction vs. control | |

| Plerixafor | Myeloma Cell Lines | Proliferation | 10 µM | ~2-fold increase (agonist effect) | |

| Plerixafor | B16-F10 (Melanoma) | Migration (Wound Healing) | 30 µM | ~60% inhibition |

Note: Some antagonists, like Plerixafor, can exhibit partial agonist activity in certain contexts, potentially stimulating proliferation in the absence of CXCL12.

Table 3: Effects of CXCR4 Inhibition on Downstream Signaling Molecules

This table shows the quantitative or qualitative impact of CXCR4 antagonists on the phosphorylation status of key downstream kinases, typically measured by Western Blot.

| Antagonist | Cell Line | Condition | Target | Effect | Reference |

| Plerixafor | Myeloma (U266) | Antagonist alone | p-Akt, p-ERK | Increased phosphorylation | |

| LY2510924 | AML (MOLM-14) | + Stroma | p-ERK | De-phosphorylation | |

| Plerixafor | Prostate Fibroblasts | + CXCL12 | p-Akt, p-ERK | Ablated phosphorylation | |

| Generic | B16-OVA (Melanoma) | Hypoxia | p-Akt | Reduced phosphorylation | |

| Dynasore * | HeLa | + CXCL12 | p-Akt | ~50% attenuation |

*Dynasore is an endocytosis inhibitor, demonstrating that CXCR4-mediated Akt activation is dependent on receptor internalization.

Experimental Protocols

Detailed and reproducible protocols are critical for evaluating the downstream effects of CXCR4 inhibition.

Protocol: Transwell Migration (Chemotaxis) Assay

This assay assesses the ability of an inhibitor to block cell migration towards a CXCL12 gradient.

-

Cell Preparation:

-

Culture CXCR4-expressing cells (e.g., MDA-MB-231) to ~80% confluency.

-

Serum-starve cells for 12-24 hours to reduce basal migration.

-

On the day of the assay, detach cells using a non-enzymatic solution, wash with PBS, and resuspend in serum-free medium at 1 x 10⁶ cells/mL.

-

-

Assay Setup:

-

Place Transwell inserts (e.g., 8.0 µm pore size) into a 24-well plate.

-

Add 600 µL of serum-free medium containing CXCL12 (e.g., 100 ng/mL) to the lower chamber. For the negative control, add medium without CXCL12.

-

In a separate tube, pre-incubate the cell suspension with various concentrations of this compound or vehicle control (e.g., DMSO) for 30 minutes at 37°C.

-

Add 100 µL of the pre-incubated cell suspension to the upper chamber of each Transwell insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for a period determined by cell type (e.g., 4-24 hours).

-

-

Quantification:

-

Remove the Transwell inserts. Carefully wipe the top side of the membrane with a cotton swab to remove non-migrated cells.

-

Fix the migrated cells on the bottom side of the membrane with 4% paraformaldehyde for 10 minutes.

-

Stain the cells with 0.1% Crystal Violet for 20 minutes.

-

Wash the inserts with water and allow them to air dry.

-

Elute the stain by incubating the membrane in 10% acetic acid.

-

Measure the absorbance of the eluate on a plate reader (e.g., at 590 nm) or count the migrated cells in several fields of view under a microscope.

-

Caption: Workflow for a Transwell migration (chemotaxis) assay.

Protocol: Western Blot for p-ERK and p-Akt

This protocol quantifies the inhibition of CXCL12-induced phosphorylation of key signaling kinases.

-

Cell Culture and Starvation:

-

Plate cells (e.g., HeLa, A549) and grow to 80-90% confluency.

-

Serum-starve the cells for at least 3 hours in serum-free medium.

-

-

Inhibitor Pre-treatment:

-

Pre-treat the starved cells with the desired concentrations of this compound or vehicle control for 1-2 hours.

-

-

CXCL12 Stimulation:

-

Stimulate the cells with CXCL12 (e.g., 50-100 ng/mL) for a short period (e.g., 5, 15, 30 minutes) to induce peak phosphorylation. Include an unstimulated control.

-

-

Cell Lysis:

-

Immediately after stimulation, place the plate on ice and wash cells with ice-cold PBS.

-

Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of each supernatant using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-Akt (Ser473), and total Akt overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band density using software like ImageJ, normalizing phosphoprotein levels to total protein levels.

-

Protocol: Calcium Flux Assay

This assay measures the ability of an inhibitor to block the CXCL12-induced transient increase in intracellular calcium.

-

Cell Preparation:

-

Harvest CXCR4-expressing cells and resuspend them in an appropriate assay buffer (e.g., HBSS with calcium and magnesium).

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

-

Wash the cells to remove excess extracellular dye and resuspend in assay buffer.

-

-

Assay Execution:

-

Use a fluorescence plate reader or flow cytometer capable of kinetic reading.

-

Aliquot the dye-loaded cells into a 96-well plate.

-

Place the plate in the reader and establish a stable baseline fluorescence reading for ~1-2 minutes.

-

Add various concentrations of this compound or vehicle control to the wells and incubate for a defined period (e.g., 10-30 minutes).

-

Inject a solution of CXCL12 (agonist) into the wells while continuously recording the fluorescence signal.

-

-

Data Analysis:

-

The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

-

Calculate the peak fluorescence response after agonist addition for each condition.

-

Determine the inhibitory effect of this compound by comparing the peak response in treated wells to the vehicle control. Plot the dose-response curve to calculate the IC₅₀.

-

Conclusion

Inhibition of the CXCL12/CXCR4 axis represents a compelling therapeutic strategy for diseases driven by aberrant cell migration and survival, particularly metastatic cancer. A small molecule antagonist such as this compound is expected to function by competitively binding to the CXCR4 receptor, thereby preventing ligand-induced activation and blocking critical downstream signaling pathways, including PI3K/Akt and MAPK/ERK. The functional consequences of this inhibition are a reduction in chemotaxis, cellular invasion, and, in many contexts, proliferation and survival. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess these downstream effects and characterize the efficacy of novel CXCR4 antagonists in relevant preclinical models.

References

- 1. CXCR4 hyperactivation cooperates with TCL1 in CLL development and aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CXCL12/CXCR4 signaling-mediated ERK1/2 activation in spinal cord contributes to the pathogenesis of postsurgical pain in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. selleckchem.com [selleckchem.com]

MSX-130: A Technical Guide for Studying Immune Cell Trafficking

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSX-130 is a small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4 receptor, activated by its ligand CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1), plays a pivotal role in regulating the trafficking of various immune cells, including lymphocytes and hematopoietic stem cells. The CXCL12/CXCR4 signaling axis is crucial for immune surveillance, inflammatory responses, and is also implicated in the pathology of various diseases, including cancer metastasis and autoimmune disorders. By blocking the interaction between CXCL12 and CXCR4, this compound serves as a valuable research tool to investigate and modulate immune cell migration. This technical guide provides an in-depth overview of the use of this compound for studying immune cell trafficking, including its mechanism of action, relevant quantitative data, experimental protocols, and associated signaling pathways.

While specific quantitative data and detailed experimental protocols for this compound are not extensively available in public literature, this guide leverages data from closely related and well-characterized CXCR4 antagonists, such as WZ811, which was identified in the same developmental series as this compound, to provide a comprehensive framework for its application.

Core Mechanism of Action

This compound functions as a competitive antagonist at the CXCR4 receptor. This G-protein coupled receptor (GPCR) is expressed on the surface of a wide variety of immune cells, including T cells, B cells, monocytes, and neutrophils. The binding of the chemokine CXCL12 to CXCR4 initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades that ultimately orchestrate cell migration towards the CXCL12 gradient.

This compound, by occupying the binding site on CXCR4, prevents the binding of CXCL12. This blockade inhibits the downstream signaling events necessary for chemotaxis, thereby impeding the directed migration of immune cells. This mechanism makes this compound a potent tool for studying the physiological and pathological roles of the CXCR4/CXCL12 axis in immune cell trafficking.

Quantitative Data

Due to the limited availability of specific data for this compound, the following tables summarize the potency of the closely related and highly potent CXCR4 antagonist, WZ811, to provide an expected performance benchmark. These assays are fundamental in characterizing the efficacy of CXCR4 antagonists in inhibiting key cellular responses mediated by the receptor.

Table 1: In Vitro Efficacy of WZ811 (a potent CXCR4 antagonist from the same chemical series as this compound)

| Assay Type | Cell Line | Ligand | Parameter Measured | EC50 | Reference |

| Competitive Binding Assay | --- | TN14003 (CXCR4 antagonist) | Inhibition of TN14003 binding to CXCR4 | 0.3 nM | [1] |

| cAMP Modulation Assay | U87 Glioma Cells | SDF-1 | Inhibition of SDF-1-mediated cAMP modulation | 1.2 nM | [1][2] |

| Matrigel Invasion Assay | MDA-MB-231 Cells | SDF-1 | Inhibition of SDF-1 induced Matrigel invasion | 5.2 nM | [1][2] |

Experimental Protocols

The following are detailed protocols for key experiments used to study the effects of CXCR4 antagonists like this compound on immune cell trafficking.

In Vitro Chemotaxis Assay (Boyden Chamber/Transwell Assay)

This assay is the gold standard for quantifying the chemotactic response of immune cells to a chemoattractant and the inhibitory effect of compounds like this compound.

Objective: To determine the ability of this compound to inhibit the migration of immune cells towards a CXCL12 gradient.

Materials:

-

CXCR4-expressing immune cells (e.g., Jurkat T cells, primary lymphocytes)

-

This compound

-

Recombinant human CXCL12

-

Transwell inserts (e.g., 5 µm pore size for lymphocytes)

-

24-well companion plates

-

Cell culture medium (e.g., RPMI 1640) with 0.5% BSA (serum-free)

-

Cell counting solution (e.g., Trypan Blue)

-

Hemocytometer or automated cell counter

-

Staining solution (e.g., Diff-Quik or Crystal Violet)

-

Microscope

Procedure:

-

Cell Preparation: Culture CXCR4-expressing cells to a sufficient density. On the day of the assay, harvest the cells and wash them with serum-free medium. Resuspend the cells in serum-free medium containing 0.5% BSA to a final concentration of 1 x 10^6 cells/mL.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in the cell suspension to achieve the desired final concentrations. Include a vehicle control (DMSO alone). Pre-incubate the cells with this compound or vehicle for 30-60 minutes at 37°C.

-

Assay Setup:

-

Add 600 µL of serum-free medium containing CXCL12 (e.g., 100 ng/mL) to the lower wells of the 24-well plate.

-

For a negative control, add 600 µL of serum-free medium without CXCL12 to some wells.

-

Place the Transwell inserts into the wells.

-

Add 100 µL of the pre-incubated cell suspension (1 x 10^5 cells) to the upper chamber of each insert.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours (the optimal time should be determined empirically for the specific cell type).

-

Quantification of Migration:

-

After incubation, carefully remove the inserts.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane using a suitable staining solution (e.g., Diff-Quik or Crystal Violet).

-

Count the number of migrated cells in several representative fields of view under a microscope.

-

Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control.

-

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration that occurs upon CXCR4 activation, which can be inhibited by antagonists.

Objective: To assess the ability of this compound to block CXCL12-induced calcium flux in immune cells.

Materials:

-

CXCR4-expressing immune cells

-

This compound

-

Recombinant human CXCL12

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

-

Fluorometric plate reader or flow cytometer capable of measuring calcium flux

Procedure:

-

Cell Loading: Harvest and wash the cells with HBSS. Resuspend the cells in HBSS containing a calcium-sensitive dye (e.g., 1-5 µM Fluo-4 AM) and a similar concentration of Pluronic F-127. Incubate for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with HBSS to remove excess dye.

-

Assay: Resuspend the loaded cells in HBSS and transfer them to the wells of a microplate or a flow cytometry tube.

-

Baseline Reading: Measure the baseline fluorescence for a short period.

-

Inhibitor Addition: Add this compound at various concentrations (or vehicle control) and incubate for a few minutes.

-

Ligand Stimulation: Add CXCL12 to stimulate the cells and immediately start recording the fluorescence signal over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the inhibition of the CXCL12-induced calcium peak by this compound.

Signaling Pathways

The binding of CXCL12 to CXCR4 triggers a cascade of intracellular signaling events that are critical for immune cell migration. This compound, by blocking this initial interaction, inhibits all subsequent downstream signaling.

CXCR4 Signaling Pathway Leading to Cell Migration

Caption: CXCR4 signaling cascade initiated by CXCL12 binding.

Experimental Workflow for Chemotaxis Inhibition Assay

Caption: Workflow for a Transwell chemotaxis inhibition assay.

Conclusion

This compound, as a CXCR4 antagonist, represents a potent molecular probe for dissecting the intricate role of the CXCL12/CXCR4 axis in immune cell trafficking. While direct, comprehensive studies on this compound are limited in the public domain, the data from analogous compounds and the established understanding of CXCR4 biology provide a strong foundation for its use in research. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to effectively utilize this compound or similar CXCR4 antagonists in their studies of immune cell migration, inflammation, and related diseases. Further characterization of this compound's specific pharmacological properties will undoubtedly enhance its utility as a precise tool in immunology and drug discovery.

References

An In-depth Technical Guide to the Structural Analysis of Small-Molecule Antagonist Binding to CXCR4, with a focus on MSX-130

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor (GPCR) that plays a pivotal role in numerous physiological and pathological processes, including immune response, hematopoiesis, and cancer metastasis. Its involvement in disease has made it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the structural analysis of small-molecule antagonist binding to CXCR4, with a specific focus on the antagonist MSX-130. While direct experimental structural and quantitative binding data for this compound are not yet publicly available, this document will detail the established methodologies and provide a framework for its characterization. We will explore the known structure of the CXCR4 binding pocket, compare the binding affinities of other well-characterized small-molecule antagonists, and provide detailed experimental protocols for assessing ligand binding and function. Furthermore, this guide will illustrate the key signaling pathways modulated by CXCR4 and the workflows for antagonist characterization using Graphviz diagrams.

Introduction to this compound and the CXCR4 Target

This compound is a small molecule identified as a CXCR4 antagonist. Its chemical structure is 2,2'-(1,4-Phenylene)bis[4,5-diphenyl-1H-imidazole], with a molecular formula of C36H26N4 and a molecular weight of 514.63 g/mol . As a CXCR4 antagonist, this compound is designed to inhibit the binding of the receptor's natural ligand, the chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1, SDF-1). This inhibition is expected to block the downstream signaling pathways that contribute to pathologies such as cancer cell migration and inflammation.

The CXCR4 receptor is a class A GPCR characterized by seven transmembrane helices. The binding of CXCL12 induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. Antagonists like this compound are designed to occupy the ligand-binding pocket and prevent this activation.

The Structural Landscape of the CXCR4 Binding Pocket

Structural studies, including X-ray crystallography and cryo-electron microscopy, of CXCR4 in complex with various antagonists have revealed a large and accessible binding pocket. This pocket is comprised of a major and a minor subpocket. The binding sites for different antagonists can overlap and often involve interactions with key amino acid residues.

Site-directed mutagenesis studies have been instrumental in identifying the critical residues for antagonist binding. Some of the key residues within the transmembrane (TM) helices and extracellular loops (ECL) that are frequently involved in small-molecule antagonist interactions include:

-

Asp97 (TM2)

-

His113 (TM3)

-

Asp171 (TM4)

-

Asp262 (TM6)

-

Glu288 (TM7)

-

Trp94 (TM2)

These residues, many of which are acidic, often form charge-charge interactions with the antagonist molecules. The specific interactions of this compound with these residues are yet to be determined experimentally.

Comparative Quantitative Data for Small-Molecule CXCR4 Antagonists

To provide a context for the potential potency of this compound, the following table summarizes the binding affinities of several well-characterized small-molecule CXCR4 antagonists. It is important to note that the reported values can vary depending on the assay format and cell type used.

| Compound | Assay Type | Cell Line | IC50/EC50/Ki | Reference |

| AMD3100 (Plerixafor) | SDF-1α ligand binding | CCRF-CEM | IC50 = 651 ± 37 nM | [1] |

| SDF-1 mediated GTP-binding | CCRF-CEM | IC50 = 27 ± 2.2 nM | [1] | |

| SDF-1 mediated calcium flux | CCRF-CEM | IC50 = 572 ± 190 nM | [1] | |

| SDF-1 stimulated chemotaxis | CCRF-CEM | IC50 = 51 ± 17 nM | [1] | |

| AMD11070 (Mavorixafor) | SDF-1α ligand binding | CCRF-CEM | IC50 = 12.5 ± 1.3 nM | [2] |

| SDF-1 mediated calcium flux | CCRF-CEM | IC50 = 9.0 ± 2.0 nM | ||

| SDF-1 stimulated chemotaxis | CCRF-CEM | IC50 = 19.0 ± 4.0 nM | ||

| IT1t | CXCL12/CXCR4 interaction | IC50 = 2.1 nM | ||

| Calcium Flux | IC50 = 23.1 nM | |||

| WZ811 | TN14003 binding to CXCR4 | EC50 = 0.3 nM | ||

| SDF-1 mediated cAMP modulation | U87 glioma cells | EC50 = 1.2 nM | ||

| SDF-1 induced Matrigel invasion | MDA-MB-231 cells | EC50 = 5.2 nM | ||

| MSX-122 | CXCR4/CXCL12 actions | IC50 ~ 10 nM |

CXCR4 Signaling Pathways

The binding of CXCL12 to CXCR4 activates both G-protein dependent and independent signaling pathways, leading to a variety of cellular responses including chemotaxis, cell survival, and proliferation. This compound, as an antagonist, is expected to inhibit these signaling cascades.

G-Protein Dependent Signaling

Upon CXCL12 binding, CXCR4 couples primarily to the Gαi subtype of heterotrimeric G-proteins. This leads to the dissociation of the Gαi and Gβγ subunits, which in turn activate multiple downstream effector molecules.

References

Preclinical Data on MSX-130 as an Anti-Cancer Agent: A Review of Available Information

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific preclinical data for the compound designated as MSX-130 in the context of cancer research. While this compound is identified as a C-X-C chemokine receptor type 4 (CXCR4) antagonist, a class of molecules with recognized potential in oncology, detailed experimental results regarding its anti-cancer efficacy, mechanism of action, and in vivo performance are not present in the accessible domain.

Chemical suppliers list this compound (CAS: 4051-59-6; Molecular Formula: C36H26N4) but consistently report that its in vitro and in vivo activities are "To Be Determined (TBD)," indicating a lack of published, peer-reviewed data to substantiate its biological effects.

Extensive searches for preclinical studies, including those for its alternative identifier C007B-231549, did not yield any specific quantitative data, such as IC50 values in cancer cell lines, tumor growth inhibition percentages in animal models, or detailed pharmacokinetic and pharmacodynamic profiles. Consequently, the core requirements of this technical guide—structured data tables, detailed experimental protocols, and visualizations of signaling pathways for this compound—cannot be fulfilled based on the currently available information.

The CXCR4/CXCL12 Axis: The Therapeutic Target

The CXCR4 receptor and its ligand, CXCL12 (also known as SDF-1), play a crucial role in cancer progression. The activation of the CXCR4/CXCL12 signaling pathway is implicated in tumor cell proliferation, survival, angiogenesis (the formation of new blood vessels), and metastasis (the spread of cancer to other parts of the body). This axis is known to mediate the trafficking of cancer cells to organs that have high concentrations of CXCL12, such as the bone marrow, lungs, and liver. Therefore, antagonizing the CXCR4 receptor is a promising strategy in cancer therapy to inhibit these processes.

An Alternative Look at a Structurally Related Compound: WZ811

In the absence of data for this compound, we turn our attention to a closely related and well-documented compound, WZ811 , which emerged from the same research program focused on the discovery of small molecule CXCR4 antagonists. WZ811 was identified as a highly potent CXCR4 antagonist in a key study by Zhan et al. and has subsequently been evaluated in several preclinical cancer models. The data available for WZ811 can serve as an illustrative example of the potential anti-cancer activities of this class of compounds.

Quantitative Data for WZ811

| Parameter | Assay | Cell Line(s) | Result | Reference |

| EC50 | CXCR4 Binding Affinity (inhibition of TN14003 binding) | - | 0.3 nM | [Zhan et al., 2007] |

| EC50 | Inhibition of SDF-1-mediated cAMP modulation | U87 Glioma | 1.2 nM | [Zhan et al., 2007] |

| EC50 | Inhibition of SDF-1-induced Matrigel invasion | MDA-MB-231 Breast Cancer | 5.2 nM | [Zhan et al., 2007] |

| In Vivo Efficacy | Tumor Growth Inhibition | Chronic Lymphocytic Leukemia (TF-1, UT-7) Xenograft | Significant inhibition at 40 mg/kg (p.o.) | [Fay et al., 2018] |

Experimental Protocols for WZ811

In Vitro Invasion Assay (Matrigel)

-

Cell Culture: MDA-MB-231 human breast cancer cells are cultured in appropriate media until they reach 80-90% confluency.

-

Chamber Preparation: Boyden chambers with 8-µm pore size polycarbonate membranes are coated with Matrigel.

-

Cell Seeding: Cells are harvested, resuspended in serum-free media, and seeded into the upper chamber. The lower chamber contains media with SDF-1 (CXCL12) as a chemoattractant.

-

Treatment: WZ811 is added to the upper chamber at varying concentrations.

-

Incubation: The chambers are incubated for a specified period (e.g., 24 hours) to allow for cell invasion.

-

Analysis: Non-invading cells on the upper surface of the membrane are removed. Invading cells on the lower surface are fixed, stained, and counted under a microscope. The EC50 is calculated as the concentration of WZ811 that inhibits 50% of the SDF-1-induced cell invasion.

In Vivo Xenograft Model (Chronic Lymphocytic Leukemia)

-

Animal Model: Severe combined immunodeficient (SCID) mice are used.

-

Cell Implantation: Human chronic lymphocytic leukemia cells (e.g., TF-1) are injected subcutaneously into the flanks of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into control and treatment groups. The treatment group receives WZ811 orally (e.g., 40 mg/kg daily). The control group receives a vehicle.

-

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., Western blot).

Signaling Pathways and Experimental Workflows

The primary mechanism of action for WZ811 is the competitive antagonism of the CXCR4 receptor. This blocks the binding of CXCL12 and subsequently inhibits downstream signaling pathways that are crucial for cancer cell survival and metastasis.

Conclusion

While the requested in-depth technical guide on the preclinical anti-cancer data of this compound cannot be provided due to a lack of available information, the analysis of the closely related CXCR4 antagonist, WZ811, offers valuable insights. The data for WZ811 demonstrates that small molecule CXCR4 antagonists can potently inhibit key processes in cancer progression, such as invasion and tumor growth, by blocking the CXCR4/CXCL12 signaling axis. Further research and publication of data are necessary to determine if this compound possesses a similar or improved preclinical anti-cancer profile. Researchers interested in this chemical series are encouraged to consult the primary literature on WZ811 and other related CXCR4 antagonists.

The Impact of CXCR4 Antagonism on Cancer Stem Cell Mobilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer stem cells (CSCs) are a subpopulation of tumor cells characterized by their self-renewal capacity and ability to drive tumor initiation, progression, and metastasis. The chemokine receptor CXCR4, and its ligand CXCL12 (also known as SDF-1), play a pivotal role in the retention of CSCs within the tumor microenvironment. Consequently, antagonism of the CXCL12/CXCR4 signaling axis has emerged as a promising therapeutic strategy to mobilize CSCs, potentially sensitizing them to conventional therapies. This technical guide provides an in-depth overview of the impact of CXCR4 antagonists, such as the investigational compound MSX-130, on cancer stem cell mobilization. It details the underlying signaling pathways, presents quantitative data from preclinical studies on representative CXCR4 inhibitors, and offers comprehensive experimental protocols for the evaluation of CSC mobilization both in vitro and in vivo.

Introduction: The CXCL12/CXCR4 Axis in Cancer Stem Cell Biology

The interaction between the chemokine CXCL12 and its receptor CXCR4 is a critical signaling pathway involved in numerous physiological processes, including hematopoiesis and immune cell trafficking.[1] In the context of oncology, this axis is frequently hijacked by cancer cells to promote their survival, proliferation, and metastasis.[2][3] Cancer stem cells, in particular, often exhibit high levels of CXCR4 expression, which facilitates their retention within the protective niche of the tumor microenvironment.[4] This niche shields CSCs from therapeutic interventions and supports their self-renewal.

Disruption of the CXCL12/CXCR4 interaction through the use of antagonists can induce the egress of CSCs from their niche into the peripheral circulation.[5] This "mobilization" is hypothesized to render them more susceptible to cytotoxic agents and immunotherapies. This compound is identified as a CXCR4 antagonist with the potential to inhibit cancer metastasis; however, detailed public data on this specific compound is limited. Therefore, this guide will focus on the broader class of CXCR4 antagonists, using well-characterized molecules like Plerixafor (AMD3100) and BL-8040 as illustrative examples.

The CXCL12/CXCR4 Signaling Pathway

The binding of CXCL12 to CXCR4, a G-protein coupled receptor (GPCR), initiates a cascade of downstream signaling events that regulate cell migration, survival, and proliferation. Upon activation, CXCR4 couples to Gαi proteins, leading to the activation of multiple intracellular pathways, including the PI3K/Akt, MAPK/ERK, and PLC/IP3/Ca2+ pathways. These pathways ultimately converge on the regulation of gene expression and cytoskeletal rearrangements necessary for cell motility.

Quantitative Data on the Effects of CXCR4 Antagonists

The following tables summarize quantitative data from preclinical studies investigating the effects of representative CXCR4 antagonists on cancer cell lines and cancer stem-like cells.

Table 1: Effect of CXCR4 Antagonists on Cancer Cell Migration and Invasion

| Cell Line | Cancer Type | Antagonist | Concentration | Effect | Reference |

| SW480 | Colorectal Cancer | AMD3100 | 100 ng/mL | 28.43% inhibition of invasion | |

| SW480 | Colorectal Cancer | AMD3100 | 1000 ng/mL | 77.23% inhibition of invasion | |

| SW480 | Colorectal Cancer | AMD3100 | 100 ng/mL | 47.27% inhibition of CXCL12-induced migration | |

| SW480 | Colorectal Cancer | AMD3100 | 1000 ng/mL | 62.37% inhibition of CXCL12-induced migration | |

| PANC-1 | Pancreatic Cancer | AMD3100 | 100 ng/mL | Significant reduction in ADSC-induced invasion | |

| SW1990 | Pancreatic Cancer | AMD3100 | 100 ng/mL | Significant reduction in ADSC-induced invasion | |

| KOSC-3 | Osteosarcoma | CTCE-9908 | Not specified | Decreased migration and invasion in vitro | |

| B16-F10 | Melanoma | CTCE-9908 | Not specified | Decreased migration and invasion in vitro |

Table 2: Effect of CXCR4 Antagonists on Cancer Stem Cell Properties

| Cell Line/Model | Cancer Type | Antagonist | Effect | Reference |

| MCF7 (CXCR4+) | Breast Cancer | AMD3100 | Reduced mammosphere formation | |

| T47D | Breast Cancer | AMD3100 | Increased stem cell activity, but reduced self-renewal | |

| Glioblastoma CSCs | Glioblastoma | AMD3100 | Reversed CXCL12-induced proliferation | |

| Pancreatic Cancer Cells | Pancreatic Cancer | AMD3100 | Inhibited SDF-1-induced proliferation |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of CXCR4 antagonists on cancer stem cell mobilization and related properties.

In Vitro Assays

This assay measures the ability of a CXCR4 antagonist to inhibit the migration or invasion of cancer stem cells towards a CXCL12 gradient.

-

Materials:

-

24-well Transwell plates with inserts (8.0 µm pore size)

-

CXCR4-expressing cancer stem cells

-

Serum-free cell culture medium

-

Recombinant human CXCL12

-

CXCR4 antagonist (e.g., AMD3100)

-

Matrigel (for invasion assay)

-

Crystal Violet stain or Calcein-AM

-

Cotton swabs

-

-

Protocol:

-

Coating (for invasion assay): Thaw Matrigel on ice. Dilute Matrigel with cold, serum-free medium. Add 50-100 µL of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 4 hours to allow solidification.

-

Cell Preparation: Culture cancer stem cells to 70-80% confluency. Starve the cells in serum-free medium for 12-24 hours. Harvest cells and resuspend in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

-

Antagonist Treatment: Pre-incubate the cell suspension with various concentrations of the CXCR4 antagonist for 30-60 minutes at 37°C. Include a vehicle control.

-

Assay Setup:

-

Add 600 µL of serum-free medium containing CXCL12 (e.g., 100 ng/mL) to the lower wells of the 24-well plate. Use serum-free medium without CXCL12 as a negative control.

-

Carefully place the Transwell inserts into the wells.

-

Add 100 µL of the cell suspension (containing 1 x 10⁵ cells) to the upper chamber of each insert.

-

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-48 hours, depending on the cell type's migratory/invasive capacity.

-

Quantification:

-

Carefully remove the non-migrated/non-invaded cells from the upper surface of the insert membrane with a cotton swab.

-

Fix the cells on the lower surface of the membrane with 4% paraformaldehyde.

-

Stain the migrated/invaded cells with 0.2% Crystal Violet solution for 15-20 minutes.

-

Wash the inserts with water and allow them to air dry.

-

Elute the Crystal Violet with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 590 nm, or count the stained cells in several random fields under a microscope.

-

-

This assay assesses the self-renewal capacity of cancer stem cells and the effect of a CXCR4 antagonist on this property.

-

Materials:

-

Ultra-low attachment plates

-

Cancer stem cells

-

Serum-free sphere formation medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

-

CXCR4 antagonist

-

Trypsin-EDTA

-

-

Protocol:

-

Cell Preparation: Prepare a single-cell suspension of cancer stem cells.

-

Plating: Seed the cells at a low density (e.g., 500-2000 cells/mL) in ultra-low attachment plates with sphere formation medium containing various concentrations of the CXCR4 antagonist or a vehicle control.

-

Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 7-14 days.

-

Sphere Counting: Count the number of spheres (tumorspheres) formed in each well under a microscope. A sphere is typically defined as a cluster of cells with a diameter greater than 50 µm.

-

Sphere Formation Efficiency (SFE) Calculation: SFE (%) = (Number of spheres formed / Number of cells seeded) x 100.

-

Serial Passaging (for self-renewal): Collect the primary spheres, dissociate them into single cells using trypsin, and re-plate them under the same conditions to assess secondary sphere formation.

-

In Vivo Cancer Stem Cell Mobilization Assay

This assay evaluates the ability of a CXCR4 antagonist to mobilize cancer stem cells from a primary tumor into the peripheral circulation in a xenograft mouse model.

-

Materials:

-

Immunodeficient mice (e.g., NOD/SCID)

-

CXCR4-expressing cancer stem cells

-

CXCR4 antagonist

-

Flow cytometer

-

Fluorescently labeled antibodies against human-specific markers (e.g., EpCAM) and cancer stem cell markers (e.g., CD133, ALDH activity assay)

-

Blood collection supplies (e.g., capillary tubes, microtainers with anticoagulant)

-

-

Protocol:

-

Tumor Implantation: Inject cancer stem cells subcutaneously or orthotopically into immunodeficient mice.

-

Tumor Growth and Treatment: Allow tumors to establish and grow to a predetermined size. Administer the CXCR4 antagonist or a vehicle control to the mice (e.g., via subcutaneous or intraperitoneal injection).

-

Blood Collection: At various time points after antagonist administration, collect peripheral blood from the mice via a suitable method, such as tail vein or retro-orbital bleeding.

-

Circulating Tumor Cell (CTC) and CSC Analysis:

-

Isolate mononuclear cells from the blood samples.

-

Stain the cells with fluorescently labeled antibodies against a human-specific marker (to identify human cancer cells) and cancer stem cell markers.

-

Analyze the stained cells by flow cytometry to quantify the number of circulating cancer stem cells.

-

-

Data Analysis: Compare the number of circulating CSCs in the antagonist-treated group to the control group at each time point to determine the extent of mobilization.

-

Conclusion

The mobilization of cancer stem cells from their protective niche represents a promising strategy to enhance the efficacy of anti-cancer therapies. Antagonists of the CXCL12/CXCR4 signaling pathway, exemplified by compounds like Plerixafor and BL-8040, have demonstrated the ability to induce this mobilization in preclinical models. While specific data on this compound is not extensively available, its classification as a CXCR4 antagonist suggests it may operate through similar mechanisms. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of CXCR4 antagonists and their impact on cancer stem cell biology, paving the way for the development of novel therapeutic approaches targeting the root of cancer recurrence and metastasis.

References

- 1. Innate Immunity Derived Factors as External Modulators of the CXCL12 - CXCR4 Axis and Their Role in Stem Cell Homing and Mobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Suppression of CXCL12 production by bone marrow osteoblasts is a common and critical pathway for cytokine-induced mobilization - PMC [pmc.ncbi.nlm.nih.gov]